molecular formula C18H15Cl2FN2O2 B2967825 2,4-dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 954596-76-0

2,4-dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2967825
CAS No.: 954596-76-0
M. Wt: 381.23
InChI Key: ARMCBTCAYQRCQQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,4-dichlorophenyl group linked via an amide bond to a pyrrolidin-5-one scaffold substituted with a 4-fluorophenyl moiety. Its synthesis likely involves carbodiimide-mediated coupling, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

2,4-dichloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2FN2O2/c19-12-1-6-15(16(20)8-12)18(25)22-9-11-7-17(24)23(10-11)14-4-2-13(21)3-5-14/h1-6,8,11H,7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCBTCAYQRCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins. The compound would interact with these targets, leading to changes in their function. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular level .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and the presence of transport proteins could affect these processes .

Environmental factors such as pH, temperature, and the presence of other compounds could also influence the compound’s action, efficacy, and stability .

Biological Activity

2,4-Dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro substitution on a benzamide backbone and a pyrrolidine moiety, which is known for its bioactive properties. The presence of the 4-fluorophenyl group enhances its pharmacological profile.

Research indicates that this compound acts as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) . H-PGDS is implicated in various pathophysiological conditions, including inflammation and muscle degeneration. Inhibition of this enzyme may provide therapeutic benefits in conditions like Duchenne Muscular Dystrophy (DMD) .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against HepG2 liver cancer cells with an IC50 value indicating effective growth inhibition .

Anti-inflammatory Effects

The compound's ability to inhibit H-PGDS suggests potential anti-inflammatory properties. In preclinical models, it has been associated with reduced levels of inflammatory markers, indicating its utility in treating inflammatory diseases .

Study 1: Duchenne Muscular Dystrophy Model

A recent study investigated the effects of this compound in a mouse model of DMD. The results indicated that treatment with the compound led to improved muscle function and reduced muscle degeneration compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for DMD .

Study 2: Cancer Cell Line Evaluation

In another study, the biological activity of the compound was evaluated across multiple cancer cell lines, including breast and colon cancer cells. The results showed that it effectively induced apoptosis in these cells, with mechanisms involving mitochondrial pathway activation and caspase cascade involvement .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 Value (µM) Effect
AntitumorHepG21.30Significant growth inhibition
AntitumorBreast Cancer Cells0.85Induction of apoptosis
Anti-inflammatoryDMD Mouse ModelN/AImproved muscle function

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidinone-Based Benzamides

N-((1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl)Methyl)-2,4-Dimethylbenzenesulfonamide (CAS 954634-13-0)
  • Structural Differences : Replaces the 2,4-dichlorobenzamide with a 2,4-dimethylbenzenesulfonamide group.
  • Implications: The sulfonamide group may enhance solubility but reduce lipophilicity compared to the dichlorinated analog. The 4-chlorophenyl substituent on pyrrolidinone could alter target selectivity .
N-((1-(4-Fluorobenzyl)-5-Oxopyrrolidin-3-yl)Methyl)-2-Methylbenzamide (CAS 955251-58-8)
  • Structural Differences: Substitutes the 4-fluorophenyl group on pyrrolidinone with a 4-fluorobenzyl moiety and replaces 2,4-dichlorobenzamide with 2-methylbenzamide.
  • The methylbenzamide lacks the electron-withdrawing chlorine atoms, which could diminish electrophilic interactions .

Dichlorobenzamide Derivatives with Heterocyclic Modifications

3,4-Dichloro-N-(Phenylcarbamothioyl)Benzamide (Compound 1, )
  • Structural Differences: Replaces the pyrrolidinone-methyl group with a phenylthiourea moiety.
  • However, the absence of the pyrrolidinone ring may reduce conformational rigidity .
AH-7921 (3,4-Dichloro-N-[[1-(Dimethylamino)Cyclohexyl]Methyl]Benzamide)
  • Structural Differences: Features a cyclohexylmethyl group instead of pyrrolidinone and 3,4-dichloro substitution on the benzamide.
  • Implications : This structural variation confers opioid receptor affinity, demonstrating how positional isomerism (3,4- vs. 2,4-dichloro) and core scaffold changes drastically alter bioactivity .

Fluorinated Benzamides in Agrochemicals

4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide (CAS 338407-33-3)
  • Structural Differences : Incorporates a pyridinylsulfanyl group and trifluoromethyl substitution.
  • Implications : The trifluoromethyl group enhances metabolic stability, making this compound suitable as a pesticide. The pyridine ring likely contributes to π-stacking interactions absent in the target compound .

Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted LogP*
Target Compound ~407.3 2,4-Dichlorobenzamide, 4-Fluorophenyl ~3.5
N-((1-(4-Chlorophenyl)...Sulfonamide 392.9 2,4-Dimethylbenzenesulfonamide ~2.8
AH-7921 349.3 3,4-Dichlorobenzamide, Cyclohexylmethyl ~4.1
4-Chloro-N-(2-...Pyridinyl)Benzamide 443.3 Trifluoromethyl, Pyridinylsulfanyl ~4.7

*LogP estimated using fragment-based methods.

Research Findings and Implications

Synthetic Accessibility: Carbodiimide-mediated coupling () is a common strategy for analogous benzamides, though steric hindrance from the pyrrolidinone group may require optimized conditions .

Regulatory Status : Structurally related compounds like AH-7921 are controlled substances (), highlighting the importance of substitution patterns in legal classification .

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